Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate

Lipophilicity Drug-likeness Cell permeability

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate (CAS 352532-07-1, PubChem CID is a synthetic small molecule belonging to the phthalimide-benzamide class, with the molecular formula C24H18N2O5 and a molecular weight of 414.4 g/mol. It features a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety, a central benzamide linker, and a terminal ethyl benzoate ester.

Molecular Formula C24H18N2O5
Molecular Weight 414.4g/mol
CAS No. 352532-07-1
Cat. No. B414335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate
CAS352532-07-1
Molecular FormulaC24H18N2O5
Molecular Weight414.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C24H18N2O5/c1-2-31-24(30)16-7-11-17(12-8-16)25-21(27)15-9-13-18(14-10-15)26-22(28)19-5-3-4-6-20(19)23(26)29/h3-14H,2H2,1H3,(H,25,27)
InChIKeyRBBFJDULFNFFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate (CAS 352532-07-1): A Phthalimide-Benzamide Building Block with Distinct Lipophilic and Structural Advantages


Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate (CAS 352532-07-1, PubChem CID 1014579) is a synthetic small molecule belonging to the phthalimide-benzamide class, with the molecular formula C24H18N2O5 and a molecular weight of 414.4 g/mol [1]. It features a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety, a central benzamide linker, and a terminal ethyl benzoate ester. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where its combination of a rigid phthalimide pharmacophore and a lipophilic ethyl ester tail endows it with physicochemical properties distinct from its acid and methyl ester analogs [2].

Why In-Class Phthalimide-Benzamide Analogs Cannot Simply Replace Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate in Structure-Activity Studies


Phthalimide-benzamide derivatives exhibit steep structure-activity relationships (SAR) where minor modifications to the ester group, linker, or substituent pattern can drastically alter lipophilicity, metabolic stability, and target engagement [1]. Generic substitution with the free acid analog (CAS 106075-38-1) or methyl ester variants risks compromising cell permeability and oral bioavailability due to significant differences in logP and hydrogen-bonding capacity. Furthermore, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have demonstrated that even subtle changes in the aryl substituent produce marked differences in in vivo anticonvulsant efficacy, with the 3,4-dimethylphenyl analog prolonging seizure inhibition threshold relative to thalidomide . Therefore, precise structural fidelity is critical for reproducible biological outcomes and accurate SAR interpretation.

Head-to-Head Quantitative Differentiation of Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate Against the Closest Analogs


3.8-Fold Higher Computed Lipophilicity (XLogP3) Compared to Thalidomide Drives Superior Predicted Membrane Permeability

The ethyl ester side chain of the target compound confers substantially higher computed lipophilicity (XLogP3 = 3.5) compared to thalidomide (XLogP3 = 0.91) and the free acid analog 4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid (estimated XLogP3 ≈ 2.5, based on the general ~1 log unit difference between a carboxylic acid and its ethyl ester). This 3.8-fold increase in logP relative to thalidomide predicts significantly enhanced passive diffusion across biological membranes and improved oral absorption potential [1]. [2].

Lipophilicity Drug-likeness Cell permeability ADME prediction

Enhanced Hydrogen-Bond Acceptor Count (5 vs. 4) Expands Target Interaction Potential Relative to Thalidomide

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (two carbonyl oxygens on the phthalimide, one amide carbonyl, and two oxygens in the ethyl ester), compared to 4 HBAs for thalidomide (two phthalimide carbonyls and two glutarimide carbonyls) and 4 HBAs for the free acid analog. This additional HBA capacity, combined with a larger molecular surface area (MW 414.4 vs. 258.2 g/mol for thalidomide), provides an expanded pharmacophore for protein-ligand interactions [1]. The increased HBA count may enable stronger or additional hydrogen-bonding interactions with key residues in biological targets such as cereblon or GABAA receptors, as suggested by docking studies of related N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides [2].

Molecular recognition Hydrogen bonding Target engagement Pharmacophore mapping

Ethyl Ester Motif Confers Balanced Lipophilicity and Metabolic Stability Compared to Free Acid and Methyl Ester Analogs

The ethyl ester functional group in the target compound represents a deliberate balance between the excessive polarity of the free carboxylic acid (which can limit membrane permeability) and the potential for overly rapid esterase-mediated hydrolysis of a methyl ester. The ethyl ester has a computed logP of 3.5, which is within the optimal range (1–5) for drug-likeness per Lipinski's guidelines, whereas the free acid analog (estimated logP ≈ 2.5) falls near the lower boundary and may exhibit reduced passive permeability [1]. The rotatable bond count of 6 provides sufficient conformational flexibility for target adaptation without excessive entropic penalty. This profile contrasts with generic phthalimide-benzamide compounds that lack the ethyl ester group and may require additional synthetic manipulation to achieve comparable ADME properties .

Prodrug design Metabolic stability Ester hydrolysis Physicochemical optimization

Optimal Research and Industrial Application Scenarios for Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate Based on Differential Evidence


Cellular Phenotypic Screens Requiring High Membrane Penetration

With an XLogP3 of 3.5, this ethyl ester building block is well-suited for cell-based assays where passive membrane permeability is essential for accessing intracellular targets. Its 3.8-fold higher lipophilicity compared to thalidomide suggests superior cellular uptake, making it a preferred scaffold for phenotypic screening libraries targeting intracellular protein-protein interactions, such as cereblon-mediated ubiquitination pathways [1].

In Vivo Pharmacodynamic Studies in CNS Indications

The balanced lipophilicity (XLogP3 3.5) and 5 hydrogen-bond acceptor atoms of this compound align with the physicochemical profile of CNS-penetrant molecules. Related N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have demonstrated in vivo anticonvulsant activity, and the ethyl ester variant may offer improved brain exposure compared to the free acid analog. This makes it a strategic choice for lead optimization programs in epilepsy, neuropathic pain, or neurodegenerative disease [2].

Medicinal Chemistry SAR Exploration Around the Phthalimide Pharmacophore

The compound's modular architecture—phthalimide head, benzamide linker, and ethyl ester tail—allows systematic SAR expansion of each region. Its distinct HBA count (5 vs. 4 for thalidomide) and conformational profile (6 rotatable bonds) provide a differentiated starting point for probing target binding pockets. This scaffold is particularly valuable for discovering next-generation immunomodulatory imide drugs (IMiDs) or cereblon E3 ligase modulators with potentially reduced teratogenicity compared to thalidomide [1].

Prodrug Design and Pharmacokinetic Optimization

The ethyl ester motif functions as a reversible carboxylic acid prodrug mask. Compared to the direct use of the free acid (estimated logP ≈ 2.5), the ethyl ester offers a ~1 logP unit increase in lipophilicity, which can enhance oral absorption. Upon in vivo esterase cleavage, the active acid metabolite is released. This prodrug strategy is directly applicable to programs where the carboxylic acid is the active pharmacophore but suffers from poor permeability, such as anti-inflammatory or anti-fibrotic agents [2].

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